molecular formula C12H11NO3S B1335681 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid CAS No. 54001-16-0

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

Cat. No.: B1335681
CAS No.: 54001-16-0
M. Wt: 249.29 g/mol
InChI Key: HWHHZTHVYFDJNK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is a heterocyclic compound that contains a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid group

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antitumor , anti-inflammatory , and antimicrobial effects . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines , suggesting that they may interfere with pathways involved in cell proliferation and survival.

Result of Action

Given the known biological activities of thiazole derivatives, it’s plausible that this compound could have effects such as inhibiting cell proliferation, inducing cell death, or modulating immune responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Additionally, the physiological environment within the body, including factors such as the presence of enzymes or transport proteins, can also influence a compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and carboxylic acid groups. One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions. The reaction is usually carried out in solvents such as ethanol or acetonitrile, with bases like sodium ethoxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-7-10(12(14)15)17-11(13-7)8-3-5-9(16-2)6-4-8/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHHZTHVYFDJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407177
Record name 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54001-16-0
Record name 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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